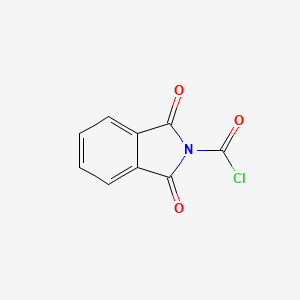
N-Methyl-1-(piperidin-2-yl)methanamine
Overview
Description
N-Methyl-1-(piperidin-2-yl)methanamine, also known as NMP, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1) and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Neuropharmacology and Psychopharmacology
- Parkinsonism Induction : Exposure to certain analogs related to N-Methyl-1-(piperidin-2-yl)methanamine, such as MPTP, has been shown to induce parkinsonism in humans, highlighting the compound's neurotoxic potential and its utility in studying Parkinson's disease mechanisms (Langston et al., 1983).
- Serotonergic and Dopaminergic Activity : Research into compounds structurally similar to this compound has provided insights into their effects on serotonergic and dopaminergic systems. These studies have implications for understanding the neurochemical pathways involved in mood disorders and the potential therapeutic applications of these compounds (Rabiner et al., 2002).
Chemical Pathology
- Metabolic Effects and Toxicity : The study of compounds like this compound and their metabolites has advanced the understanding of their metabolic pathways, toxicity profiles, and effects on human health. This research aids in the development of safety guidelines and therapeutic interventions for substance exposure (Davis et al., 1979).
Therapeutic Applications and Challenges
- Treatment of Methamphetamine Use Disorder : Studies exploring the pharmacotherapy of methamphetamine use disorder have investigated compounds with mechanisms of action similar to this compound, aiming to identify effective treatments for this condition (Ling et al., 2014).
- Diagnostic Biomarkers : Research into the genomic changes in humans related to methamphetamine use has explored the potential of using DNA methylation rates at certain promoter sites as biomarkers for drug use, providing a novel approach to diagnosing substance abuse disorders (Yuka et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been suggested to interact with enzymes such as phosphoethanolamine methyltransferase (pfpmt) and lysyl oxidase (LOX) . These enzymes play crucial roles in various biological processes, including the cross-linking of collagens and elastin in the extracellular matrix .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through reversible aminal formation . This interaction could lead to changes in the activity of the target enzymes, thereby affecting the biological processes they regulate.
Biochemical Pathways
Related compounds have been shown to influence pathways involving the cross-linking of collagens and elastin in the extracellular matrix . This process is critical for maintaining the structural integrity of tissues and organs.
Result of Action
Based on the potential targets and pathways it may affect, this compound could potentially influence the structural integrity of tissues and organs by modulating the cross-linking of collagens and elastin in the extracellular matrix .
Properties
IUPAC Name |
N-methyl-1-piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVUZGBXAFMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486936 | |
| Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27643-19-2 | |
| Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)






![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)






